molecular formula C7H13NO B1430318 4-Methoxy-4-methylpent-1-yn-3-amine CAS No. 1517763-37-9

4-Methoxy-4-methylpent-1-yn-3-amine

Cat. No. B1430318
CAS RN: 1517763-37-9
M. Wt: 127.18 g/mol
InChI Key: HURSVCZFHARVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-methylpent-1-yn-3-amine is a chemical compound with the molecular formula C7H13NO . It is used for research and development purposes .

Scientific Research Applications

Metabolic Studies and Chemical Reactions

4-Methoxy-4-methylpent-1-yn-3-amine's applications in scientific research are diverse, ranging from its role in metabolic pathways to its utility in chemical synthesis. One study highlighted its relevance in the metabolism of biologically active amines, focusing on the synthesis, degradation, and pharmacological actions of catechol amines. This research sheds light on the metabolic pathways involving these compounds, contributing to our understanding of their role in the central nervous system (Friedhoff & Goldstein, 1962).

Another area of research explored the synthesis of new compounds through the reaction of aromatic amines with specific derivatives, demonstrating the potential of this compound in creating substances with antimicrobial and anticoccidial activities. This highlights its significance in developing new pharmaceuticals and therapeutic agents (Georgiadis, 1976).

Synthetic and Medicinal Chemistry

Further studies have leveraged this compound in the synthesis of novel organic compounds. For instance, research on the synthesis of tetrahydro-γ-carboline compounds underscores its utility in creating biologically and pharmacologically relevant molecules. These compounds have been synthesized in high yields from aryl amines and 5-amino-3-oxopentanoate derivatives, showcasing a strategic approach to developing potentially therapeutic agents (Lv et al., 2013).

Moreover, the compound's role in the efficient synthesis of new pyrrolidin-2-ones, through reactions with primary amines, reveals its versatility in organic chemistry and potential applications in medicinal chemistry. These reactions highlight the compound's capacity to contribute to the development of new chemical entities with significant biological activities (Flores et al., 2008).

Electrocatalysis and Bioactive Compound Development

The exploration of this compound in the development of bioactive compounds, such as inhibitors of melanin production, offers promising avenues for cosmetic and dermatological applications. This research has identified compounds that inhibit tyrosinase activity and exhibit UV-blocking effects, providing a foundation for the development of skin whitening agents and sunscreen components (Choi et al., 2002).

Safety and Hazards

The safety data sheet for 4-Methoxy-4-methylpent-1-yn-3-amine indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . Other specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

4-methoxy-4-methylpent-1-yn-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-6(8)7(2,3)9-4/h1,6H,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURSVCZFHARVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C#C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.